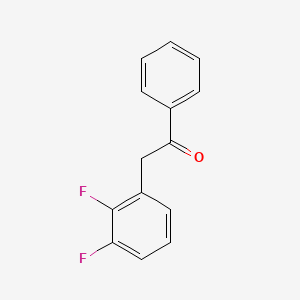

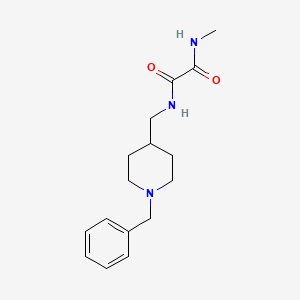

2-(2,3-二氟苯基)-1-苯乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of fluorinated aromatic compounds is a topic of interest due to their potential applications in various fields, including materials science. In the first paper, a novel fluorinated aromatic diamine monomer, 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane (9FTPBA), was synthesized. The process involved the coupling of 3′,5′-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether under the catalysis of trifluoromethanesulfonic acid, followed by reduction with reductive iron and hydrochloric acid . In the second paper, the synthesis of 2-phenylperfluoropropene and its addition product, 1,1,1,3,3,3-hexafluoro-2-phenylpropane, was achieved from 1,1,1-trifluoroacetophenone using sodium chlorodifluoroacetate and triphenylphosphine in dimethylformamide. The reaction conditions were optimized, and the formation of the olefin and the addition product was studied over a range of temperatures and time .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is characterized by the presence of fluorine atoms, which significantly influence the physical and chemical properties of the molecules. The presence of trifluoromethyl groups and the fluorinated ethane segment in the diamine monomer from the first paper suggests a highly stable and rigid molecular structure, which is beneficial for the synthesis of high-performance polymers . The second paper does not provide detailed molecular structure analysis, but the synthesis of the fluorinated olefin and its addition product indicates a focus on the introduction of fluorine atoms to enhance the properties of the phenylpropane derivatives .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these fluorinated compounds are complex and require careful optimization of conditions. The first paper describes a multi-step synthesis involving coupling and reduction reactions, which are critical for the formation of the diamine monomer . The second paper focuses on the optimization of the reaction conditions for the synthesis of the olefin and its addition product, indicating that temperature and time are crucial factors affecting the yield and purity of the products .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are influenced by their fluorinated structures. The novel fluorinated polyimides derived from the diamine monomer in the first paper exhibit good solubility in polar organic solvents and have excellent thermal stability, as indicated by their high glass transition temperatures and thermal degradation points. They also demonstrate outstanding mechanical properties, such as tensile strength and elongation at breakage . The second paper does not provide specific details on the physical and chemical properties of the synthesized olefin and addition product, but the incorporation of fluorine atoms is generally known to enhance the stability and reactivity of organic compounds .

科学研究应用

选择性氢化和催化

苯乙酮的选择性氢化:一项研究探索了使用超临界 CO2 作为反应介质,将苯乙酮选择性氢化为 1-苯乙醇,突出了其在制药和食品工业中的优势。超临界二氧化碳因其无毒、不可燃和环境友好的特性而受到青睐,为传统有机溶剂提供了高效的替代品 (More & Yadav, 2018).

溶剂在氢化中的作用:另一项研究调查了不同溶剂对 Rh/Al2O3 和 Rh/C 催化剂上苯乙酮氢化过程的影响,强调了溶剂性质(如氢键供体和受体能力)的重要性。这项研究强调了水作为功能性溶剂在实现对 1-苯乙醇的高选择性中的作用 (Yoshida et al., 2015).

氟化和化学合成

- 微波辅助氟化:开发了一种使用微波辅助将 1-芳基乙酮氟化为其相应的 1-芳基-2-氟乙酮的新方法,展示了一种将氟引入有机分子的高效且环保的方法。该技术减少了反应时间和溶剂消耗,为合成化学家提供了一个有价值的工具 (Thvedt et al., 2009).

材料科学和有机电子

- N 型半导体的合成:对带有末端 n-全氟辛基基团的混合亚苯基-噻吩低聚物的合成研究产生了新的 n 型半导体。这些材料有望用于有机场效应晶体管和非易失性存储器元件,展示了有机合成和电子器件制造的交叉 (Facchetti et al., 2004).

生物合成和环境技术

- 2-苯乙醇的生物合成:一项关于肠杆菌属通过苯丙酮酸途径生物合成 2-苯乙醇的研究,强调了一种从可再生资源生产这种有价值化学品的可持续方法。这项研究提供了利用微生物以环保的方式生产工业中广泛使用的化学品的见解 (Zhang et al., 2014).

属性

IUPAC Name |

2-(2,3-difluorophenyl)-1-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O/c15-12-8-4-7-11(14(12)16)9-13(17)10-5-2-1-3-6-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFZOLUCMKQYOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=C(C(=CC=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-benzyl-7-hydroxy-N-(3-methoxyphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2552281.png)

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2552283.png)

![(Z)-N-Benzyl-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2552284.png)

![5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2552286.png)

![N',2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide](/img/structure/B2552287.png)

![7-phenyl-2-(prop-2-en-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2552293.png)

![2-{2-[(4-butylphenyl)amino]-2-oxoethyl}-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/no-structure.png)

![(2S)-2-[4-(trifluoromethyl)phenyl]oxirane](/img/structure/B2552297.png)

![2,4,5-trifluoro-N-[(4-methoxy-3-nitrophenyl)methyl]aniline](/img/structure/B2552298.png)

![2-methylsulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2552299.png)